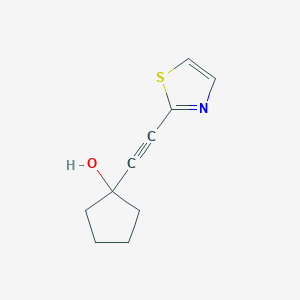
Cyclopentanol, 1-(2-thiazolylethynyl)-
Vue d'ensemble
Description
Cyclopentanol, 1-(2-thiazolylethynyl)- is a compound that features a cyclopentanol moiety attached to a thiazole ring via an ethynyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentanol, 1-(2-thiazolylethynyl)- typically involves the reaction of cyclopentanol with a thiazole derivative. One common method involves the use of a palladium-catalyzed coupling reaction between a thiazole-2-yl acetylene and cyclopentanol. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopentanol, 1-(2-thiazolylethynyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in cyclopentanol can be oxidized to form a ketone.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Cyclopentanone derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted ethynyl derivatives.
Applications De Recherche Scientifique
Cyclopentanol, 1-(2-thiazolylethynyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of Cyclopentanol, 1-(2-thiazolylethynyl)- involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The ethynyl group can facilitate the compound’s binding to active sites, enhancing its biological effects. Pathways involved may include inhibition of microbial growth or modulation of inflammatory responses .
Comparaison Avec Des Composés Similaires
1-(1,3-Thiazol-2-yl)ethanol: Similar structure but lacks the ethynyl linkage.
1-(1,3-Thiazol-2-yl)cyclopentanone: Similar structure but with a ketone group instead of a hydroxyl group.
1-(1,3-Thiazol-2-ylethynyl)benzene: Similar structure but with a benzene ring instead of a cyclopentanol moiety.
Uniqueness: Cyclopentanol, 1-(2-thiazolylethynyl)- is unique due to its combination of a cyclopentanol moiety, a thiazole ring, and an ethynyl linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H11NOS |
|---|---|
Poids moléculaire |
193.27 g/mol |
Nom IUPAC |
1-[2-(1,3-thiazol-2-yl)ethynyl]cyclopentan-1-ol |
InChI |
InChI=1S/C10H11NOS/c12-10(4-1-2-5-10)6-3-9-11-7-8-13-9/h7-8,12H,1-2,4-5H2 |
Clé InChI |
DQQAAZZTJYMHOM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C#CC2=NC=CS2)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
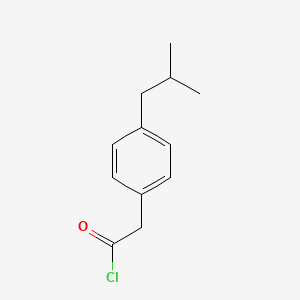
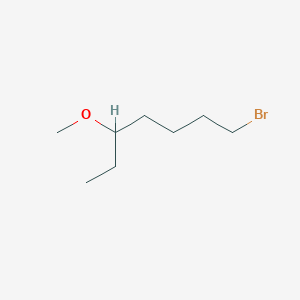
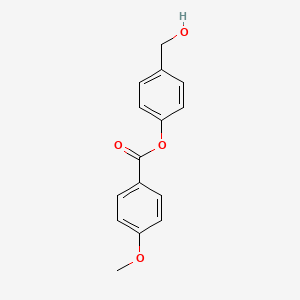
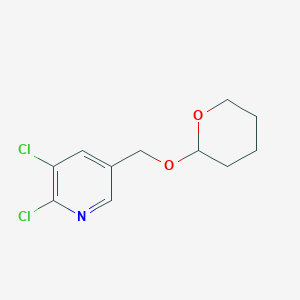
![(6R,7R)-7-amino-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B8656626.png)
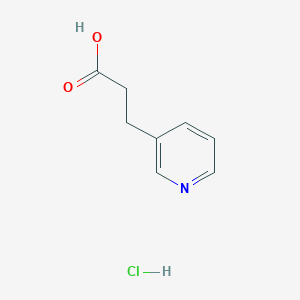
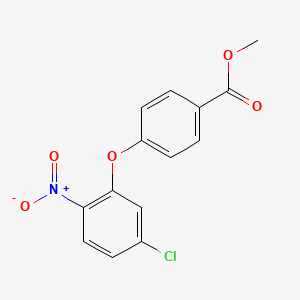
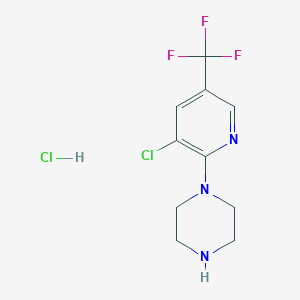
![benzyl N-[(1S)-1-[(2-methylpropyl)carbamoyl]ethyl]carbamate](/img/structure/B8656646.png)
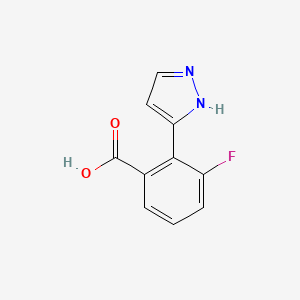
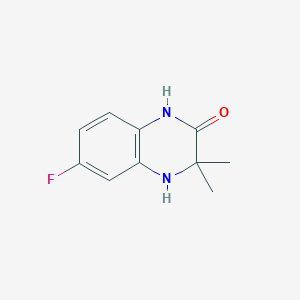
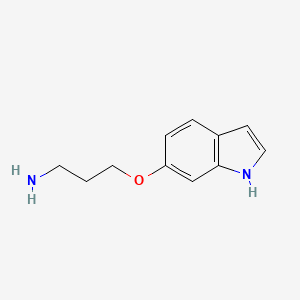
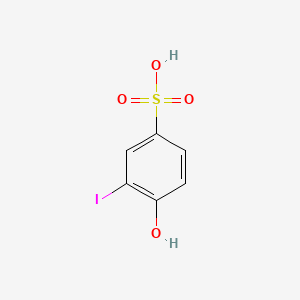
![Tert-butyl(4-chloro-2-{[2-methyl-5-(methylsulfonyl)phenyl]ethynyl}phenoxy)acetate](/img/structure/B8656691.png)
